molecular formula C7H14ClNO2 B3021818 trans-4-Aminocyclohexanecarboxylic acid hydrochloride CAS No. 854446-76-7

trans-4-Aminocyclohexanecarboxylic acid hydrochloride

Cat. No. B3021818
CAS RN: 854446-76-7
M. Wt: 179.64 g/mol
InChI Key: HXZSYUOXTKQNNY-UHFFFAOYSA-N
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Description

Trans-4-Aminocyclohexanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 . It is used as an intermediate in organic synthesis . It is also known by several synonyms, including cis-4-aminocyclohexanecarboxylic acid hydrochloride, 4-aminocyclohexanecarboxylic acid hydrochloride, and trans-4-aminocyclohexane carboxylic acid hydrochloride .


Synthesis Analysis

The synthesis of trans-4-Aminocyclohexanecarboxylic acid hydrochloride can be achieved in one step without the need for conversion of the cis-isomer into the trans-isomer .


Molecular Structure Analysis

The molecular structure of trans-4-Aminocyclohexanecarboxylic acid hydrochloride is represented by the InChI Key HXZSYUOXTKQNNY-UHFFFAOYSA-N . The SMILES representation is Cl.NC1CCC(CC1)C(O)=O .


Physical And Chemical Properties Analysis

Trans-4-Aminocyclohexanecarboxylic acid hydrochloride appears as white to pale cream crystals or powder . It is soluble in water . The assay (Aqueous acid-base Titration) is between 95.0% to 105.0%, and the water content (Karl Fischer Titration) is less than or equal to 2.0% .

Scientific Research Applications

Safety And Hazards

Trans-4-Aminocyclohexanecarboxylic acid hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended . If inhaled, the person should be removed to fresh air and kept comfortable for breathing . If skin or eye irritation occurs or persists, medical advice or attention should be sought .

properties

IUPAC Name

4-aminocyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZSYUOXTKQNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640993
Record name 4-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Aminocyclohexanecarboxylic acid hydrochloride

CAS RN

27960-59-4
Record name 4-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminocyclohexane-1-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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